![molecular formula C17H14N2O6 B3987021 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3987021.png)
4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one
Overview
Description
4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one, also known as C-1311, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It belongs to the family of chromen-2-one compounds, which have been shown to have various biological activities.
Mechanism of Action
The exact mechanism of action of 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of several enzymes, including AKT, mTOR, and ERK, which are known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which are both mechanisms that can lead to the death of cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of tumors to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one in lab experiments is its specificity for cancer cells. Unlike many other cancer treatments, this compound does not appear to have significant toxicity to normal cells. However, one limitation of using this compound is its relatively low potency compared to other cancer drugs. This may limit its effectiveness in treating certain types of cancer.
Future Directions
There are several future directions for research on 4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one. One area of interest is the development of more potent analogs of this compound that could be more effective in treating cancer. Another area of interest is the investigation of the potential use of this compound in combination with other cancer drugs to enhance its effectiveness. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential use in other diseases beyond cancer.
Scientific Research Applications
4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is a critical step in the growth and spread of tumors.
properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-3-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-10-7-8-14(24-2)12(9-10)18-15-11-5-3-4-6-13(11)25-17(20)16(15)19(21)22/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQUBHWLJGKGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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